Deoxylimonol
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Overview
Description
Deoxylimonol is a limonoid aglycone, a type of triterpenoid found in citrus fruits. Limonoids are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, specifically, is a lipophilic substance that has been identified in various citrus essential oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxylimonol can be synthesized from limonin or deoxylimonin through a series of chemical reactions. A practical synthetic route involves converting limonin or deoxylimonin into amino derivatives through a five-step process . This process includes reactions such as ring closure using the Mitsunobu procedure .
Industrial Production Methods
Industrial production of this compound typically involves extraction from citrus peels. The extraction process includes cold-pressing the peels to obtain essential oils, followed by separation and purification using techniques like supercritical fluid chromatography .
Chemical Reactions Analysis
Types of Reactions
Deoxylimonol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various amino derivatives and other modified limonoids .
Scientific Research Applications
Deoxylimonol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Medicine: It is being investigated for its potential therapeutic effects in treating inflammation and pain.
Mechanism of Action
The mechanism of action of deoxylimonol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation and cell proliferation. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to deoxylimonol include:
- Limonin
- Nomilin
- Obacunone
- Deoxylimonin
Uniqueness
This compound is unique due to its specific structural features and biological activities. Unlike other limonoids, this compound has a distinct lipophilic nature, making it more effective in certain biological applications .
Properties
IUPAC Name |
18-(furan-3-yl)-12-hydroxy-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,16-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,18-19,22,27H,5,7,9,11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNZUOXOSGRYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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